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Compound of Interest

Compound Name: 6-Acetyl-2(3H)-benzoxazolone

Cat. No.: B1331701 Get Quote

6-Acetyl-2(3H)-benzoxazolone: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Acetyl-2(3H)-benzoxazolone, a

key chemical intermediate in the synthesis of various biologically active compounds. This

document details its chemical identity, synthesis protocols, and its role as a scaffold for

derivatives with therapeutic potential, particularly in oncology and anti-inflammatory research.

Chemical Identity and Properties
IUPAC Name: 6-acetyl-2,3-dihydro-1,3-benzoxazol-2-one.[1]

CAS Number: 54903-09-2.[1][2]
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Property Value Reference

Molecular Formula C₉H₇NO₃ [1][2]

Molecular Weight 177.16 g/mol [2]

Appearance
White to pale cream or pale

brown crystals/powder
[1]

Melting Point 231.0-240.0 °C [1]

Purity (by HPLC) ≥96.0% [1]

Synthesis of 6-Acetyl-2(3H)-benzoxazolone
The primary method for synthesizing 6-Acetyl-2(3H)-benzoxazolone is through the Friedel-

Crafts acylation of 2(3H)-benzoxazolone. This electrophilic aromatic substitution reaction

introduces an acetyl group onto the benzoxazolone ring, predominantly at the 6-position.[3]

Experimental Protocol: Friedel-Crafts Acylation
This protocol is a standard method for the synthesis of 6-Acetyl-2(3H)-benzoxazolone.

Materials:

2(3H)-benzoxazolone

Anhydrous aluminum chloride (AlCl₃)

Acetyl chloride (CH₃COCl)

Dimethylformamide (DMF)

Methylene chloride (CH₂Cl₂)

Ice

Concentrated Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)

Round-bottomed flask, addition funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

In a round-bottomed flask equipped with a magnetic stirrer, addition funnel, and reflux

condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in methylene chloride.

Cool the mixture to 0°C in an ice/water bath.

Slowly add a solution of acetyl chloride (1.1 equivalents) in methylene chloride to the cooled

suspension via the addition funnel over a period of 10 minutes.

Following the addition of acetyl chloride, add a solution of 2(3H)-benzoxazolone (1.0

equivalent) in methylene chloride dropwise, maintaining the temperature at 0°C. The rate of

addition should be controlled to prevent excessive boiling.

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature.

Stir the reaction mixture for an additional 15 minutes at room temperature.

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed

ice (approximately 25 g) and concentrated HCl (15 mL) with stirring.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with an additional portion of methylene chloride (20 mL).

Combine the organic layers and wash them sequentially with two portions of saturated

sodium bicarbonate solution.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield

the crude product.
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The crude 6-Acetyl-2(3H)-benzoxazolone can be further purified by recrystallization. A

reported yield for a similar procedure using an AlCl₃-DMF complex is 77%.[3]

Synthesis Workflow

Synthesis of 6-Acetyl-2(3H)-benzoxazolone

Reagents

Process

Product

2(3H)-benzoxazolone

1. Mix Reagents at 0°C

Acetyl Chloride Aluminum Chloride (Catalyst) Solvent (e.g., Methylene Chloride)

2. Reaction at Room Temperature

3. Quenching with HCl/Ice

4. Extraction & Washing

5. Drying & Concentration

6-Acetyl-2(3H)-benzoxazolone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1331701?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Carbonic_Anhydrase_Inhibition_Assay.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the synthesis of 6-Acetyl-2(3H)-benzoxazolone.

Role as a Scaffold for Biologically Active Derivatives
6-Acetyl-2(3H)-benzoxazolone is a versatile intermediate for the synthesis of more complex

molecules, including chalcones, which have demonstrated a range of biological activities.[3]

Derivatization and Biological Activities

Derivatization and Applications
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Caption: 6-Acetyl-2(3H)-benzoxazolone as a scaffold for derivatives.

Biological Activities of Derivatives
Derivatives of 6-Acetyl-2(3H)-benzoxazolone have been investigated for several therapeutic

applications.

Anticancer Activity
Chalcones derived from 6-Acetyl-2(3H)-benzoxazolone have shown cytotoxic effects against

various human tumor cell lines.[3] The mechanisms of action for some of these derivatives
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include the inhibition of key enzymes in cancer cell signaling pathways.

PI3Kα Inhibition: Phosphatidylinositol 3-kinase (PI3K) is a crucial enzyme in cell growth and

survival. Some derivatives have been identified as inhibitors of the PI3Kα isoform.

Carbonic Anhydrase Inhibition: Certain derivatives have demonstrated inhibitory activity

against carbonic anhydrase isoenzymes I and II.
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Caption: Inhibition of the PI3K/AKT pathway by derivatives.
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Anti-inflammatory and Analgesic Properties
The 6-acyl-2(3H)-benzoxazolone scaffold is associated with anti-inflammatory and analgesic

effects.[3] The anti-inflammatory potential of these derivatives has been evaluated using

preclinical models such as the carrageenan-induced paw edema test in rodents.[3]

Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

Human tumor cell lines (e.g., BV-173, K-562)

Culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

Test compounds (derivatives of 6-Acetyl-2(3H)-benzoxazolone) dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., acidified isopropanol)

96-well microplates

Microplate reader

Procedure:

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

Treat the cells with various concentrations of the test compounds and incubate for a

specified period (e.g., 72 hours).

Add MTT solution to each well and incubate for 4 hours to allow for the formation of

formazan crystals.

Add a solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to untreated control cells and determine the

IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Carbonic Anhydrase Inhibition Assay
This colorimetric assay is used to screen for inhibitors of carbonic anhydrase (CA).

Materials:

Carbonic anhydrase (human or bovine)

p-Nitrophenyl acetate (p-NPA) as the substrate

Test compounds and a known CA inhibitor (e.g., Acetazolamide)

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

DMSO or acetonitrile to dissolve compounds and substrate

96-well microplate

Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

Prepare working solutions of the CA enzyme, substrate, and test compounds in the assay

buffer.

In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control),

and the CA enzyme solution.

Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for enzyme-

inhibitor binding.

Initiate the reaction by adding the substrate solution to all wells.
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Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for

a set duration (e.g., 10-30 minutes).

Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

Determine the percentage of inhibition and calculate the IC₅₀ value.

Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.

Materials:

Rodents (e.g., Wistar rats or C57BL/6J mice)

Carrageenan solution (e.g., 1% in saline)

Test compounds and a reference anti-inflammatory drug (e.g., Indomethacin)

Plethysmometer for paw volume measurement

Procedure:

Administer the test compound or reference drug to the animals (e.g., intraperitoneally or

orally) at a specific time before carrageenan injection.

Induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into

the subplantar tissue of the right hind paw of each animal.

Measure the paw volume using a plethysmometer at various time points after the

carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

Calculate the percentage of inhibition of paw edema for the treated groups compared to the

control group (vehicle-treated).

Conclusion
6-Acetyl-2(3H)-benzoxazolone is a valuable building block in medicinal chemistry. Its

straightforward synthesis and the diverse biological activities of its derivatives make it a
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compound of significant interest for the development of novel therapeutic agents. The protocols

and data presented in this guide provide a foundation for researchers to explore the potential of

this chemical scaffold in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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